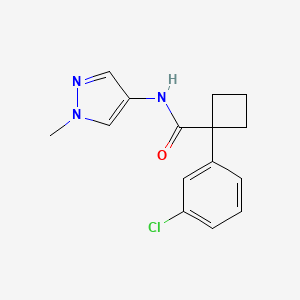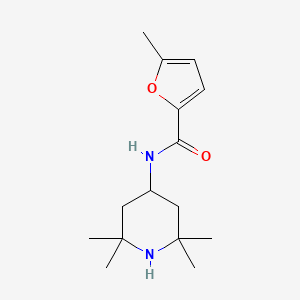
1-(3-chlorophenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide, also known as CPPC, is a synthetic compound that belongs to the class of cyclobutane carboxamides. CPPC has gained attention in the scientific community due to its potential use in drug discovery and development. The compound is known to have potent biological activities, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide is not fully understood, but studies have suggested that the compound may inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. 1-(3-chlorophenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that 1-(3-chlorophenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide may have potential as a therapeutic agent for the treatment of cancer.
Biochemical and physiological effects
1-(3-chlorophenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound has anti-inflammatory properties, which may be due to its ability to inhibit the activity of certain enzymes involved in the inflammatory response. 1-(3-chlorophenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide has also been shown to have an inhibitory effect on the growth of cancer cells, suggesting that it may have potential as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(3-chlorophenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide is its potent biological activity, which makes it a promising candidate for further research. However, the compound is relatively new, and more research is needed to fully understand its properties and potential applications. Additionally, 1-(3-chlorophenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide may have limitations in terms of its solubility and stability, which could affect its use in lab experiments.
Future Directions
There are several future directions for research on 1-(3-chlorophenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide. One area of interest is the development of novel drugs based on 1-(3-chlorophenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide. Studies have suggested that the compound may have potential as an anti-cancer agent, and further research in this area could lead to the development of new cancer treatments. Another area of interest is the study of 1-(3-chlorophenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide's mechanism of action, which could help to identify new targets for drug development. Finally, research on the pharmacokinetics and pharmacodynamics of 1-(3-chlorophenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide could help to optimize its use in clinical settings.
Synthesis Methods
1-(3-chlorophenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide can be synthesized using a variety of methods, including the reaction of 3-chlorobenzoyl chloride with 1-methylpyrazole, followed by cyclobutanecarboxylic acid. Another method involves the reaction of 3-chlorobenzoyl chloride with 1-methylpyrazole, followed by cyclobutanecarboxylic acid and triethylamine. These methods have been reported in the literature and can be used to produce 1-(3-chlorophenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide in high yields.
Scientific Research Applications
1-(3-chlorophenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide has been shown to have potential applications in drug discovery and development. Studies have demonstrated that the compound has anti-inflammatory, anti-tumor, and anti-cancer properties. 1-(3-chlorophenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide has also been shown to have an inhibitory effect on the growth of cancer cells, making it a promising candidate for further research.
properties
IUPAC Name |
1-(3-chlorophenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O/c1-19-10-13(9-17-19)18-14(20)15(6-3-7-15)11-4-2-5-12(16)8-11/h2,4-5,8-10H,3,6-7H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCFORMCDHYNHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2(CCC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-(1-methylpyrazol-4-yl)cyclobutane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-methyl-2-[4-[[2-[2-(methylsulfonylmethyl)benzimidazol-1-yl]acetyl]amino]piperidin-1-yl]acetamide](/img/structure/B7539704.png)




![3'-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7539758.png)
![4-iodo-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B7539763.png)

![N-[(5-bromothiophen-2-yl)methyl]-2,5-difluorobenzamide](/img/structure/B7539792.png)

![N-[(5-bromothiophen-2-yl)methyl]thiophene-3-carboxamide](/img/structure/B7539801.png)